N-(2-BROMOPHENYL)-N'-(2-PYRIDYL)UREA
Overview
Description
N-(2-BROMOPHENYL)-N’-(2-PYRIDYL)UREA is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a bromophenyl group and a pyridyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-BROMOPHENYL)-N’-(2-PYRIDYL)UREA typically involves the reaction of 2-bromophenyl isocyanate with 2-aminopyridine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods: While specific industrial production methods for N-(2-BROMOPHENYL)-N’-(2-PYRIDYL)UREA are not well-documented, large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridyl ring, leading to the formation of N-oxides.
Reduction: Reduction reactions may target the bromophenyl group, potentially converting it to an aniline derivative.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Major Products:
Oxidation: N-(2-BROMOPHENYL)-N’-(2-PYRIDYL)UREA N-oxide.
Reduction: N-(2-ANILINOPHENYL)-N’-(2-PYRIDYL)UREA.
Substitution: N-(2-SUBSTITUTEDPHENYL)-N’-(2-PYRIDYL)UREA derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(2-BROMOPHENYL)-N’-(2-PYRIDYL)UREA exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromophenyl and pyridyl groups can interact with various molecular targets, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
N-(2-BROMOPHENYL)-N’-(2-PYRIDYL)UREA can be compared with other urea derivatives, such as:
N-(2-CHLOROPHENYL)-N’-(2-PYRIDYL)UREA: Similar structure but with a chlorine atom instead of bromine.
N-(2-METHOXYPHENYL)-N’-(2-PYRIDYL)UREA: Contains a methoxy group instead of bromine.
N-(2-FLUOROPHENYL)-N’-(2-PYRIDYL)UREA: Features a fluorine atom in place of bromine.
Uniqueness: The presence of the bromine atom in N-(2-BROMOPHENYL)-N’-(2-PYRIDYL)UREA can influence its reactivity and interactions with biological targets, potentially offering unique properties compared to its analogs.
Properties
IUPAC Name |
1-(2-bromophenyl)-3-pyridin-2-ylurea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O/c13-9-5-1-2-6-10(9)15-12(17)16-11-7-3-4-8-14-11/h1-8H,(H2,14,15,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJIEZFERLYYDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC=CC=N2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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